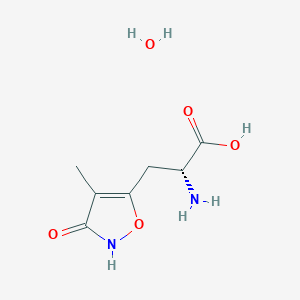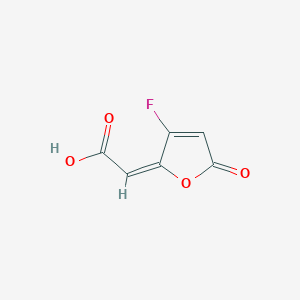![molecular formula C9H5ClINO2 B12863724 2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone is a synthetic organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzo[d]oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: The initial step involves the cyclization of an appropriate ortho-substituted aniline derivative with a carboxylic acid or its derivative to form the benzo[d]oxazole ring.
Chlorination: The final step involves the chlorination of the ethanone moiety, which can be accomplished using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum
Properties
Molecular Formula |
C9H5ClINO2 |
|---|---|
Molecular Weight |
321.50 g/mol |
IUPAC Name |
2-chloro-1-(2-iodo-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H5ClINO2/c10-4-6(13)5-2-1-3-7-8(5)12-9(11)14-7/h1-3H,4H2 |
InChI Key |
MNJKQTKXATYDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)I)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


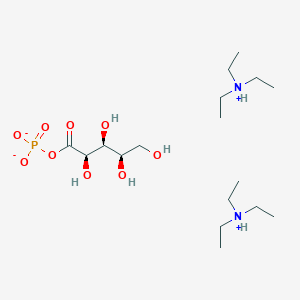
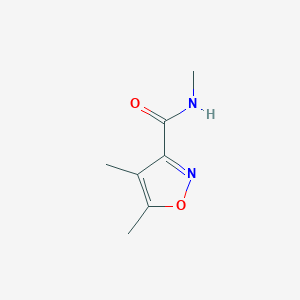

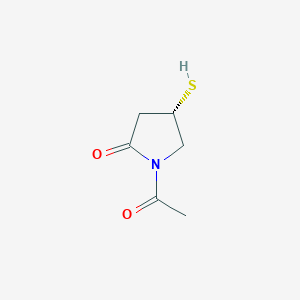


![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)

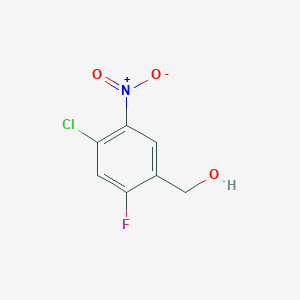
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
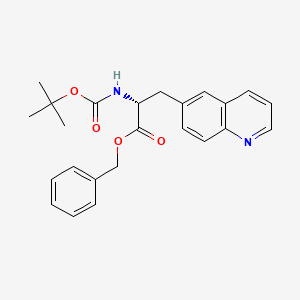
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
